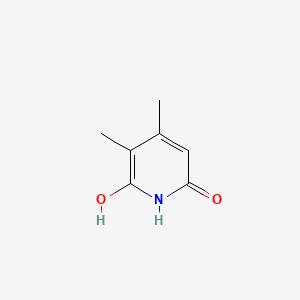

2,6-Dihydroxy-3,4-dimethylpyridine

概要

説明

2,6-Dihydroxy-3,4-dimethylpyridine is a chemical compound with the molecular formula C7H9NO2. It is known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is particularly noted for its use as a precursor in hair dye formulations, where it reacts with primary intermediates to form the final dye .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine typically involves the reaction of 2-cyanoacetamide with ethyl 2-methylacetoacetate in the presence of sodium methoxide in methanol. This reaction generates the sodium salt of 2-cyanoacetamide in situ, which then reacts to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced as a grayish-yellow powder or crystal .

化学反応の分析

Oxidation Reactions

2,6-Dihydroxy-3,4-dimethylpyridine undergoes oxidation in the presence of agents like hydrogen peroxide (H₂O₂). This reaction is critical in hair dye formulations, where the compound acts as a coupler. Oxidation facilitates the formation of quinonediimine (QDI) intermediates, which subsequently react with primary intermediates (e.g., p-phenylenediamine) to generate polymeric dyes .

Key Data:

-

Oxidation Rate Constant (k₁): ~0.002 min⁻¹ for QDI formation from p-phenylenediamine .

-

Steady-State QDI Concentration: Theoretical maximum of 23 nM (2 ppb) in oxidative hair dye formulations .

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the hydroxyl or methyl positions. For example:

-

Halogenation: Reacts with phosphoric acid halides or hydrogen halides to form 2,6-dihalogenopyridines .

-

Alkylation/Esterification: Methanol or ethanol can act as solvents and nucleophiles under basic conditions (e.g., sodium methoxide) .

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Halogenation | PCl₅, HBr | Room temperature | 2,6-Dichloro-3,4-dimethylpyridine |

| Esterification | Methanol + NaOCH₃ | Reflux, 6–24 hours | Methylated derivatives |

Lewis Acid Catalysis

The compound acts as a Lewis acid, forming coordination complexes with Lewis bases (e.g., amines). This property enables its use in catalyzing organic reactions such as the Knoevenagel condensation .

Mechanistic Insight:

-

Intermediate complexes stabilize transition states, lowering activation energy.

-

Catalytic efficiency is pH-dependent, with optimal activity in mildly acidic conditions .

Redox Reactions

This compound exhibits reducing properties in alkaline environments. For instance:

-

Decarboxylation: Reacts with hydrobromic acid (HBr) to undergo decarboxylation, yielding simpler pyridine derivatives .

-

Reductive Amination: Participates in reactions with aldehydes/ketones to form Schiff bases .

Synthetic Example:

textThis compound + HBr → Decarboxylated product (C₆H₇NO) + CO₂↑

Hair Dye Formation

In cosmetic applications, the compound reacts with primary intermediates (e.g., p-phenylenediamine) and H₂O₂ to form oxidative hair dyes. The process involves:

-

Oxidation of the primary intermediate to QDI.

-

Coupling with this compound to form dimers/trimers.

Kinetic Data:

| Step | Rate Constant (min⁻¹) | Dominant Pathway |

|---|---|---|

| QDI Formation (k₁) | 0.002 | Rate-limiting |

| Coupling (k₂, k₄) | >1.0 | Fast |

Stability and Byproducts

科学的研究の応用

Chemical Properties and Structure

2,6-Dihydroxy-3,4-dimethylpyridine has the molecular formula C7H9NO2. Its unique structure allows it to participate in various chemical reactions, particularly as a Lewis acid. This property enables it to form complexes with Lewis bases such as amines, which is crucial for its applications in dye chemistry and other organic syntheses.

Applications in Cosmetics

Hair Dye Formulations

- Precursor Role : this compound is primarily used as a precursor in oxidative hair dye formulations. It reacts with primary intermediates to produce the final dye product. The reaction is accelerated by oxidizing agents like hydrogen peroxide .

- Regulatory Status : The compound is regulated under the European Cosmetics Directive, allowing a maximum concentration of 1% on the scalp during application . Safety assessments have concluded that it can be safely used in hair dyes when applied according to these guidelines .

Biochemical Properties

Mechanism of Action

- Cellular Interaction : Upon application to hair, this compound penetrates the hair shaft and reacts with natural proteins. This interaction alters the hair's structure and color.

- Biochemical Pathways : The compound's ability to act as a Lewis acid allows it to participate in various biochemical reactions, making it valuable in both synthetic organic chemistry and biological studies.

Potential Therapeutic Applications

Recent research has explored the potential of this compound and its derivatives in medical applications:

- Neuroprotective Effects : Studies have indicated that related compounds may exhibit neuroprotective properties by inhibiting acetylcholinesterase activity, which is crucial for managing cognitive deficits associated with Alzheimer's disease .

- Antioxidant Activity : Research suggests that derivatives of this compound can enhance antioxidant levels in biological systems, potentially mitigating oxidative stress-related damage in neural tissues .

Case Studies

- Hair Dye Efficacy Study : A study demonstrated that formulations containing this compound provided consistent color results across various hair types when mixed with hydrogen peroxide. The study highlighted the compound's stability and effectiveness as a dye precursor under regulated conditions .

- Toxicological Assessment : An evaluation of acute toxicity indicated that the compound has an LD50 between 2500 and 5000 mg/kg body weight. This assessment supports its safe use within specified limits in cosmetic products .

作用機序

The mechanism of action of 2,6-Dihydroxy-3,4-dimethylpyridine involves its interaction with primary intermediates in hair dye formulations. The compound reacts with these intermediates in the presence of an oxidizing agent, leading to the formation of the final dye. This reaction is crucial for the development of permanent hair colors .

類似化合物との比較

Similar Compounds

- 6-Hydroxy-3,4-dimethyl-2-pyridone

- 6-Hydroxy-4,5-dimethyl-2-pyridone

- 6-Hydroxy-3,4-dimethyl-2(1H)-pyridinone

Uniqueness

2,6-Dihydroxy-3,4-dimethylpyridine is unique due to its specific structure and reactivity, which make it particularly suitable for use in hair dye formulations. Its ability to form stable dyes with primary intermediates sets it apart from other similar compounds .

生物活性

2,6-Dihydroxy-3,4-dimethylpyridine (2,6-DHMP) is a pyridine derivative that has garnered attention for its biological activities, particularly in the cosmetics industry as a hair dye component. This article explores its biochemical properties, mechanisms of action, toxicity, and potential applications in various fields.

2,6-DHMP is characterized by its ability to act as a Lewis acid, allowing it to form complexes with Lewis bases such as amines. This property is pivotal in its application as a precursor in oxidative hair dye formulations. The compound reacts with primary intermediates to produce stable dye products, a process that is accelerated in the presence of oxidizing agents like hydrogen peroxide.

Cellular Effects

The primary biological activity of 2,6-DHMP is observed in its use as a hair dye. When applied to hair, it penetrates the hair shaft and interacts with keratin proteins, leading to a change in color. This interaction may also influence cellular signaling pathways related to hair growth and pigmentation.

In toxicological evaluations, studies have indicated that 2,6-DHMP has low acute oral toxicity. In one study involving rats, the compound was administered at various doses (794 mg/kg to 5000 mg/kg), with observed mortalities at higher doses but no significant long-term effects reported . The compound does not cause skin irritation at standard application levels; however, it may cause allergic reactions in sensitive individuals .

Table 2: Summary of Toxicological Findings

| Test Type | Result |

|---|---|

| Acute Oral Toxicity | LD50: 2500-5000 mg/kg |

| Skin Irritation | No significant irritation observed at 0.5 g application |

| Allergic Reactions | Possible sensitization (10.7% incidence) |

Applications in Research and Industry

Cosmetics Industry : The most notable application of 2,6-DHMP is in oxidative hair dye formulations where it serves as a key ingredient due to its stability and ability to form dyes with other components .

Proteomics Research : Emerging studies suggest that 2,6-DHMP may have potential applications in proteomics for protein labeling and enrichment. However, further research is necessary to fully elucidate its effectiveness in this area.

Case Studies and Regulatory Perspectives

Regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) have evaluated the safety profile of 2,6-DHMP. They concluded that it is safe for use in cosmetic products at concentrations up to 1% when mixed with peroxide . The compound's low toxicity and lack of significant adverse effects support its continued use in consumer products.

特性

IUPAC Name |

6-hydroxy-4,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEGFAYDOKCBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233528 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-47-6 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,4-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDO3A5MTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,6-Dihydroxy-3,4-dimethylpyridine in hair coloring formulations?

A1: this compound functions as a coupling component in oxidative hair dyes. [] These dyes work by a two-step process. First, a developer component (typically hydrogen peroxide) oxidizes hair melanin and creates reactive intermediates. Then, coupling components like this compound react with these intermediates to form larger, colored molecules within the hair shaft, resulting in the desired hair color.

Q2: Are there any safety concerns regarding the use of this compound in hair dyes?

A2: The Scientific Committee on Consumer Products (SCCP) has reviewed the safety of this compound for use in hair dyes. [] While the specific findings of their opinion aren't detailed in the provided abstract, the existence of this review highlights the importance of evaluating the safety of this compound for its intended use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。